molecular formula C24H21N3O3S2 B2440634 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 361480-51-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2440634
CAS No.: 361480-51-5
M. Wt: 463.57
InChI Key: WPPORXMXPHQDDG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid molecular architecture, incorporating a 1,2,3,4-tetrahydroisoquinoline scaffold linked to a 6-methylbenzothiazole unit via a benzamide sulfonamide bridge. The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in pharmacology, known to be present in compounds that interact with a range of enzyme targets, including cyclooxygenases (COX) . Furthermore, the benzothiazole moiety is a common pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including significant inhibitory potential against various enzymes such as α-glucosidase, α-amylase, and urease, as noted in recent studies of 2-aminothiazole sulfonamides . The integration of these distinct heterocyclic systems suggests potential for this compound to be investigated as a protein kinase inhibitor or as a modulator of other enzymatic targets relevant to disease pathologies. Researchers can utilize this molecule as a key intermediate in organic synthesis, a candidate for high-throughput screening campaigns, or a lead compound for the development of novel bioactive molecules. Its structural complexity offers opportunities for further chemical modification and structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-16-6-11-21-22(14-16)31-24(25-21)26-23(28)18-7-9-20(10-8-18)32(29,30)27-13-12-17-4-2-3-5-19(17)15-27/h2-11,14H,12-13,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPORXMXPHQDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method includes:

  • Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dihydroisoquinoline and 6-methylbenzothiazole precursors.

  • Formation of the Sulfonamide Linkage: : The 3,4-dihydroisoquinoline is reacted with sulfonyl chloride to form the sulfonyl intermediate.

  • Coupling Reaction: : The sulfonyl intermediate is then coupled with the benzamide derivative under appropriate conditions, such as using a base like triethylamine and a solvent like dichloromethane, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are still being optimized. Typical industrial processes focus on improving yield, purity, and cost-effectiveness through scalable reaction conditions, such as using continuous flow reactors or microwave-assisted synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

  • Reduction: : Reduction reactions using agents like sodium borohydride can modify specific functional groups within the compound.

  • Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitutions, can occur depending on the reaction conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in alcohols or amines.

Scientific Research Applications

Anticancer Research

Research has indicated that this compound exhibits potential anticancer properties by inhibiting the growth of specific cancer cell lines. For instance, studies have shown that it can act as an inhibitor of aldo-keto reductase AKR1C3, which is involved in breast and prostate cancer pathways .

Antimicrobial Activity

The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. This activity is attributed to its ability to disrupt cellular processes in pathogens.

Enzyme Inhibition

The compound serves as an inhibitor for specific enzymes involved in disease pathways. In particular, it has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Pharmaceuticals

Due to its bioactivity, this compound is being investigated for its potential as a lead candidate in drug development. Its structural features allow for modifications that could enhance therapeutic efficacy while minimizing side effects.

Material Science

In material science, the compound is being explored for its properties as a ligand in catalytic processes and in the development of novel materials with specific functionalities.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that derivatives of this compound were effective in inhibiting cancer cell proliferation through specific molecular interactions with target enzymes .
  • Neuroprotective Effects : Research demonstrated that certain derivatives exhibited significant inhibition of AChE, showing potential for Alzheimer's treatment .
  • Material Development : Investigations into the use of this compound as a ligand have shown promising results in enhancing catalytic processes within organic synthesis.

Mechanism of Action

The mechanism by which 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound binds to specific enzymes or receptors, altering their activity.

  • Pathways: : Influences signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide analogs

  • Related sulfonyl-benzamide derivatives

  • Benzothiazole-containing compounds

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.

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Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O4S2C_{25}H_{23}N_{3}O_{4}S_{2} with a molecular weight of approximately 493.6 g/mol. The structure features a sulfonamide group attached to a dihydroisoquinoline moiety and a benzothiazole derivative, which are known for their biological activities.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Dihydroisoquinoline : Starting from appropriate precursors, the dihydroisoquinoline structure is formed through cyclization reactions.
  • Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.
  • Benzamide Formation : The final step involves coupling the benzothiazole derivative with the sulfonamide intermediate to yield the target compound.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies using MTT assays have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colorectal cancer)

In these assays, the compound demonstrated selective toxicity towards cancer cells compared to normal fibroblast cells (NIH3T3), indicating its potential as an anticancer agent .

The proposed mechanism involves inhibition of specific enzymes critical for cancer cell proliferation. Notably, compounds with similar structural motifs have been identified as potent inhibitors of AKR1C3 , an enzyme implicated in steroid metabolism and associated with breast and prostate cancers. The sulfonamide group enhances binding affinity to the enzyme's active site, leading to effective inhibition .

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

  • A study reported that a derivative with similar structural features inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Another investigation highlighted that certain benzothiazole derivatives exhibited anti-inflammatory properties alongside anticancer activity, suggesting a dual therapeutic potential .

Data Summary Table

Biological Activity Cell Line Tested IC50 (µM) Selectivity Ratio (Cancer/Normal)
AnticancerMCF-7105
AnticancerA549154
AnticancerHT-29126

Q & A

Q. Answer :

Protein Preparation : Optimize the target protein structure (e.g., BChE, Sigma-2 receptor) using the OPLS-AA forcefield, removing crystallographic water molecules except those in active sites .

Ligand Preparation : Generate low-energy conformers of the compound using MacroModel, ensuring correct tautomeric and protonation states.

Grid Generation : Define the binding site with a 20 Å cubic box centered on co-crystallized ligands (e.g., donepezil for BChE).

Docking and Scoring : Use Glide XP’s hydrophobic enclosure and hydrogen-bond penalties to rank poses. Validate poses via RMSD comparisons (<2 Å deviation from crystallographic ligands) .

Case Study : For BChE inhibition, prioritize poses where the sulfonyl group forms hydrogen bonds with Ser198/His438, and the benzothiazole moiety engages in π-π stacking with Trp82 .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Q. Answer :

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (e.g., ~240–260°C) and detect polymorphs .
  • Spectroscopy : IR (sulfonyl S=O stretch at ~1350–1150 cm1^{-1}), 1H^1H-NMR (integration ratios for aromatic protons), and HRMS (Δ < 5 ppm) .

Advanced: How to resolve discrepancies between computational docking predictions and experimental binding assays?

Q. Answer :

Re-evaluate Forcefield Parameters : Ensure the OPLS-AA model accounts for solvent effects (e.g., implicit SGB solvent in Glide).

Include Water Molecules : Retain crystallographic waters mediating ligand-protein interactions (e.g., bridging hydrogen bonds).

Free Energy Perturbation (FEP) : Apply FEP+ to calculate relative binding affinities for analogs with minor structural variations .

Experimental Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure KdK_d and compare with Glide docking scores (e.g., RMSD < 1.73 kcal/mol) .

Example : If docking overestimates affinity for Sigma-2 receptors, verify via competitive binding assays using 125I^{125}I-labeled analogs .

Basic: What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Q. Answer :

  • Cholinesterase Inhibition : Use Ellman’s assay with acetylthiocholine iodide (substrate) and DTNB (chromogen) at λ = 412 nm. IC50_{50} values <10 μM suggest therapeutic potential .
  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) with 24–48 hr incubation .
  • Cytotoxicity : MTT assay (IC50_{50}) in cancer cell lines (e.g., MCF-7, HepG2) over 72 hr .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Answer :

Core Modifications :

  • Dihydroisoquinoline : Introduce substituents (e.g., Br at C6) to enhance lipophilicity (clogP ~3.5) .
  • Benzothiazole : Replace 6-methyl with nitro or fluoro groups to modulate electronic effects (see table below).

Biological Testing :

Substituent (R)BChE IC50_{50} (μM)Cytotoxicity (HepG2 IC50_{50})
6-CH3_38.2 ± 0.312.5 ± 1.1
6-F5.7 ± 0.29.8 ± 0.7
6-NO2_23.1 ± 0.17.4 ± 0.5

Data derived from analogs in .

Statistical Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, molar refractivity) with activity .

Advanced: How to address low yields in the final amide coupling step?

Q. Answer :

  • Activation Method : Switch from EDCI to T3P (propylphosphonic anhydride) for improved coupling efficiency (yield increase from 45% to 72%) .
  • Solvent Optimization : Use DMF instead of THF to enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfonate hydrolysis) .

Basic: What precautions are necessary for handling this compound in stability studies?

Q. Answer :

  • Light Sensitivity : Store in amber vials under N2_2 to prevent photodegradation of the benzothiazole moiety.
  • Moisture Control : Use molecular sieves in DMSO stock solutions to avoid hydrolysis of the sulfonamide group.
  • Temperature : Long-term storage at –20°C; avoid freeze-thaw cycles .

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